molecular formula C4H7O6P B1258792 2-Oxo-4-phosphonobutanoate

2-Oxo-4-phosphonobutanoate

Cat. No. B1258792
M. Wt: 182.07 g/mol
InChI Key: JDJXYEAWFIGKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-4-phosphonobutanoate is an oxo carboxylic acid.

Scientific Research Applications

Cluster Construction and Chemical Behavior

2-Oxo-4-phosphonobutanoate has been involved in the construction of high-nuclearity heterometallic ethynide clusters, which are complex structures combining different metals. For example, a study by Jin, Xie, and Lu (2018) described the use of polynucleating oxygen donor ligands, including phosphonates, to construct high-nuclearity silver ethynide clusters (Jin, Xie, & Lu, 2018).

Environmental Chemistry

In the environmental chemistry field, phosphonates like 2-Oxo-4-phosphonobutanoate are recognized as anthropogenic complexing agents with unique interactions with surfaces, significantly affecting their environmental behavior. Nowack (2003) highlights these properties, especially their strong adsorption and interaction with metals (Nowack, 2003).

Biochemical Regulation

Artiukhov, Graf, and Bunik (2016) have detailed the use of phosphonate and phosphinate analogs of 2-oxo acids as selective inhibitors in biological systems. Their work illustrates how these compounds can modulate metabolic pathways and potentially correct pathologies (Artiukhov, Graf, & Bunik, 2016).

Electrochemical Applications

Liu et al. (2007) researched the electrochemical oxidation of water using a μ-oxo-bridged complex containing phosphonate. This study contributes to understanding the water oxidation process and the potential applications in energy conversion (Liu et al., 2007).

Synthesis of Novel Compounds

Research by Fang et al. (2016) demonstrated the synthesis of novel α-aminophosphonate derivatives containing 2-oxoquinoline structure, showcasing potential applications in discovering new anticancer agents (Fang et al., 2016).

Scale Dissolution and Corrosion Inhibition

Demadis et al. (2006) explored the use of phosphonopolycarboxylates, including 2-phosphonobutane-1,2,4-tricarboxylic acid, in dissolving CaCO3 scale and inhibiting metallic corrosion, highlighting its potential in water treatment and industrial applications (Demadis et al., 2006).

properties

Molecular Formula

C4H7O6P

Molecular Weight

182.07 g/mol

IUPAC Name

2-oxo-4-phosphonobutanoic acid

InChI

InChI=1S/C4H7O6P/c5-3(4(6)7)1-2-11(8,9)10/h1-2H2,(H,6,7)(H2,8,9,10)

InChI Key

JDJXYEAWFIGKSA-UHFFFAOYSA-N

SMILES

C(CP(=O)(O)O)C(=O)C(=O)O

Canonical SMILES

C(CP(=O)(O)O)C(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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